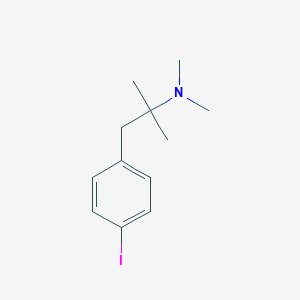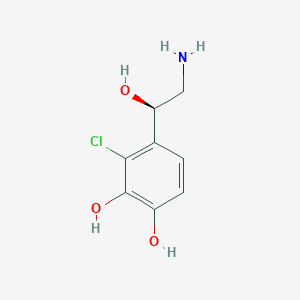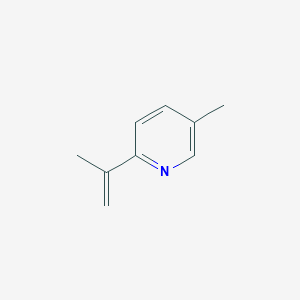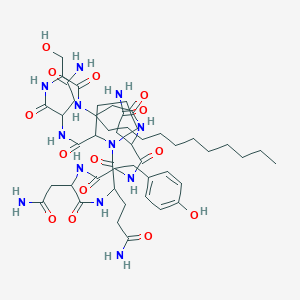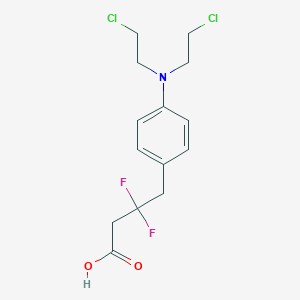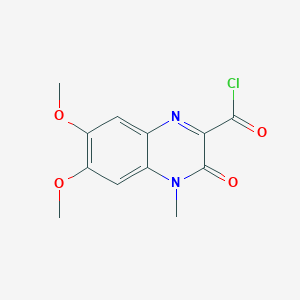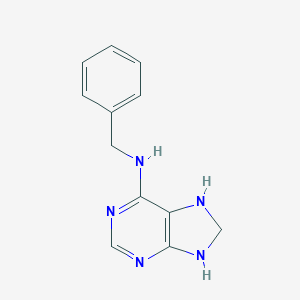
2-Hydroxysorbinil
Descripción general
Descripción
2-Hydroxysorbinil is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various research fields. It is a derivative of sorbinil, a drug used to treat diabetic complications, and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-Hydroxysorbinil is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the development of diabetic complications. It has also been found to have antioxidant properties, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
2-Hydroxysorbinil has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the development of diabetic complications, such as aldose reductase and sorbitol dehydrogenase. It has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxysorbinil in lab experiments is that it is relatively easy to synthesize, making it readily available for use in research. Additionally, it has been shown to have a range of beneficial effects, which could make it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments involving the compound.
Direcciones Futuras
There are many potential future directions for research involving 2-Hydroxysorbinil. One area of interest is its potential use in the treatment of diabetic complications, such as neuropathy and retinopathy. Additionally, its anti-inflammatory and antioxidant properties could make it useful in the treatment of other diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential applications in various research fields.
Aplicaciones Científicas De Investigación
2-Hydroxysorbinil has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes involved in the development of diabetic complications, making it a promising candidate for the treatment of these conditions. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases.
Propiedades
Número CAS |
104029-13-2 |
|---|---|
Nombre del producto |
2-Hydroxysorbinil |
Fórmula molecular |
C11H9FN2O4 |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
6-fluoro-2-hydroxyspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9FN2O4/c12-5-1-2-7-6(3-5)11(4-8(15)18-7)9(16)13-10(17)14-11/h1-3,8,15H,4H2,(H2,13,14,16,17) |
Clave InChI |
SSCUVWXLQOWZAW-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |
SMILES canónico |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)O |
Sinónimos |
2-HO-sorbinil 2-hydroxysorbinil 2HSB |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



